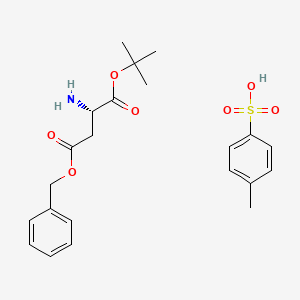![molecular formula C51H101N5O23 B6313493 Amino-PEG(4)-[PEG(4)-OMe]3 CAS No. 1333154-69-0](/img/structure/B6313493.png)
Amino-PEG(4)-[PEG(4)-OMe]3
描述
Amino-PEG(4)-[PEG(4)-OMe]3 is a compound that belongs to the family of polyethylene glycol (PEG) derivatives. This compound consists of a central amino group attached to a PEG chain, which is further linked to three PEG chains terminated with methoxy groups. The structure of this compound imparts unique properties such as high solubility in water, biocompatibility, and flexibility, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Amino-PEG(4)-[PEG(4)-OMe]3 typically involves the following steps:
Activation of PEG Chains: The PEG chains are activated using reagents such as N-hydroxysuccinimide (NHS) esters or maleimide groups. This activation facilitates the subsequent coupling reactions.
Coupling Reactions: The activated PEG chains are then coupled with an amino group-containing compound. This step is usually carried out under mild conditions to preserve the integrity of the PEG chains.
Purification: The final product is purified using techniques such as dialysis, precipitation, or chromatography to remove any unreacted starting materials and by-products.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and ultrafiltration further enhances the quality of the compound.
化学反应分析
Types of Reactions
Amino-PEG(4)-[PEG(4)-OMe]3 undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions with electrophiles such as activated esters or halides.
Conjugation Reactions: The PEG chains can be conjugated to other molecules through reactions with carboxyl, thiol, or hydroxyl groups.
Oxidation and Reduction: The methoxy-terminated PEG chains are relatively inert, but the amino group can undergo oxidation to form nitroso or nitro derivatives.
Common Reagents and Conditions
N-hydroxysuccinimide (NHS) Esters: Used for activating carboxyl groups for subsequent coupling with amino groups.
Maleimide Groups: Facilitate the formation of stable thioether bonds with thiol groups.
Reducing Agents: Such as sodium borohydride, used for reducing disulfide bonds in conjugation reactions.
Major Products Formed
PEGylated Proteins: Formed by conjugating this compound to proteins, enhancing their solubility and stability.
Functionalized Surfaces: Created by attaching the compound to surfaces, imparting hydrophilicity and biocompatibility.
科学研究应用
Amino-PEG(4)-[PEG(4)-OMe]3 has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and as a solubilizing agent for hydrophobic compounds.
Biology: Employed in the modification of biomolecules such as proteins, peptides, and nucleic acids to improve their solubility and stability.
Medicine: Utilized in drug delivery systems to enhance the pharmacokinetics and bioavailability of therapeutic agents.
Industry: Applied in the formulation of cosmetics, personal care products, and coatings to impart desirable properties such as moisture retention and smooth texture.
作用机制
The mechanism of action of Amino-PEG(4)-[PEG(4)-OMe]3 involves its ability to modify the surface properties of molecules and materials to which it is attached. The PEG chains provide a hydrophilic and flexible coating that reduces non-specific interactions and enhances solubility. The amino group can form covalent bonds with target molecules, facilitating their conjugation and functionalization. This compound can also act as a spacer, increasing the distance between functional groups and reducing steric hindrance in biochemical reactions.
相似化合物的比较
Similar Compounds
Amino-PEG(4)-acid: Contains a carboxyl group instead of methoxy groups, used for conjugation with amine-containing molecules.
Amino-PEG(6)-OMe: Similar structure with a longer PEG chain, providing increased flexibility and solubility.
Carboxy-PEG(4)-amine: Contains both carboxyl and amino groups, allowing for dual functionalization.
Uniqueness
Amino-PEG(4)-[PEG(4)-OMe]3 is unique due to its specific combination of an amino group and three methoxy-terminated PEG chains. This structure imparts a balance of hydrophilicity, flexibility, and reactivity, making it suitable for a wide range of applications. The presence of multiple PEG chains enhances its ability to improve the solubility and stability of conjugated molecules, while the amino group provides a versatile site for further functionalization.
属性
IUPAC Name |
N-[2-[2-[2-[2-[2-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-3-[2-[2-[2-[2-(3-methoxypropanoylamino)ethoxy]ethoxy]ethoxy]ethoxy]-2-[2-[2-[2-[2-(3-methoxypropanoylamino)ethoxy]ethoxy]ethoxy]ethoxymethyl]propoxy]ethoxy]ethoxy]ethoxy]ethyl]-3-methoxypropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H101N5O23/c1-61-12-4-47(57)53-9-17-66-22-27-71-32-35-74-38-41-77-44-51(56-50(60)7-15-64-20-25-69-30-31-70-26-21-65-16-8-52,45-78-42-39-75-36-33-72-28-23-67-18-10-54-48(58)5-13-62-2)46-79-43-40-76-37-34-73-29-24-68-19-11-55-49(59)6-14-63-3/h4-46,52H2,1-3H3,(H,53,57)(H,54,58)(H,55,59)(H,56,60) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEXJGJDFUSAHDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(=O)NCCOCCOCCOCCOCC(COCCOCCOCCOCCNC(=O)CCOC)(COCCOCCOCCOCCNC(=O)CCOC)NC(=O)CCOCCOCCOCCOCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H101N5O23 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1152.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1S)-1-(1H-benzimidazol-2-yl)-2-methylpropan-1-amine;dichlororuthenium;[(4S,5S)-5-(diphenylphosphanylmethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl-diphenylphosphane](/img/structure/B6313412.png)
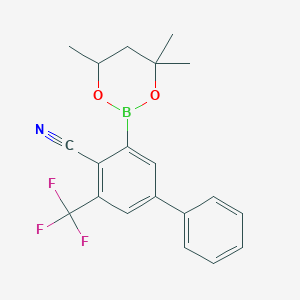
![tert-Butyl 3-[3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]piperidine-1-carboxylate](/img/structure/B6313452.png)
![tert-Butyl 4-[3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoyloxy]piperidine-1-carboxylate](/img/structure/B6313464.png)

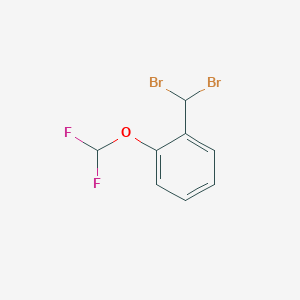
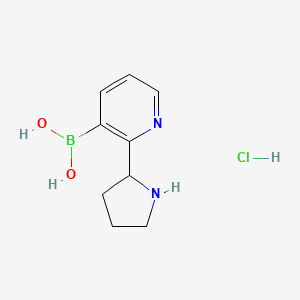
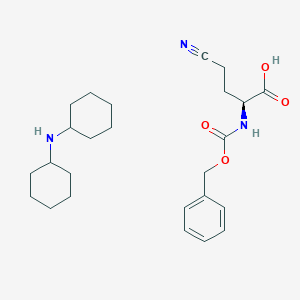
![Succinimidyl-PEG(4)-[PEG(8)-OMe]3](/img/structure/B6313491.png)
![Amino-PEG(4)-[PEG(8)-OMe]3](/img/structure/B6313497.png)
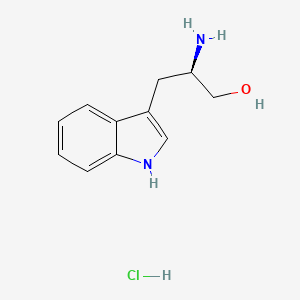
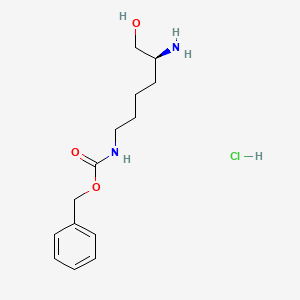
![(1S,2S)-2-[(9-Fluorenylmethyloxycarbonyl)amino]-1,3-dihydroxy-1-(4-nitrophenyl)propan](/img/structure/B6313516.png)
